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Abstract

This document provides a comprehensive guide and detailed protocols for the characterization
of the antibody-drug conjugate (ADC), MC-Sq-Cit-PAB-Gefitinib, using mass spectrometry
(MS). The protocols focus on determining critical quality attributes, primarily the drug-to-
antibody ratio (DAR), through intact and subunit mass analysis. This guide is intended for
professionals in drug development and analytical sciences who are tasked with the
characterization of cysteine-linked ADCs.

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the
specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.
[1][2][3] The ADC in focus, MC-Sq-Cit-PAB-Gefitinib, consists of a monoclonal antibody
conjugated to Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[4]
[5][6] The conjugation is achieved via a cleavable linker system attached to cysteine residues
on the antibody. The linker components are:

o MC (Maleimidocaproyl): A spacer that connects the linker to the antibody.[7]

e Sq (Squarate): Squarate chemistry serves as a stable alternative to maleimide for
conjugation to cysteine thiols.
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o Cit-PAB (Citrulline-p-aminobenzyl alcohol): A cathepsin B-cleavable dipeptide and self-
immolative spacer, ensuring the release of the active drug within the target cell's lysosome.

[71L8]

Characterizing the conjugation is critical for ensuring the safety, efficacy, and consistency of the
ADC.[1][9] The drug-to-antibody ratio (DAR), which is the average number of drug molecules
conjugated to each antibody, is a key quality attribute that influences the ADC's therapeutic
window.[10][11] Mass spectrometry is an indispensable tool for accurately determining the DAR
and assessing the heterogeneity of the ADC population.[1][3][12][13] Cysteine-linked ADCs,
where interchain disulfide bonds are reduced for conjugation, often exist as non-covalent
complexes, making native mass spectrometry an essential technique for intact analysis.[3][14]
[15][16]

Principle of the Method

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine their
molecular weight. For ADCs, this allows for the identification of different drug-loaded species
(e.g., DARO, DAR2, DARA4, etc.). The overall workflow involves sample preparation, liquid
chromatography separation, mass spectrometric analysis, and data processing to calculate the
average DAR.

Two primary MS-based approaches are employed:

 Intact Mass Analysis (Native SEC-MS): The non-covalent structure of the cysteine-linked
ADC is preserved using non-denaturing conditions, such as size exclusion chromatography
(SEC) with a volatile buffer (e.g., ammonium acetate).[15][17] This method provides the
mass of the entire ADC, revealing the distribution of different drug-loaded species.

e Subunit Mass Analysis (RPLC-MS): The ADC is treated with a reducing agent to separate
the light chains (LC) and heavy chains (HC). These subunits are then separated using
reversed-phase liquid chromatography (RPLC) and analyzed by MS. This approach confirms
the location of the conjugation (LC or HC) and provides a complementary method for DAR
calculation.[11]

Experimental Workflow

The general workflow for the mass spectrometric characterization of the ADC is outlined below.
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Caption: Overall experimental workflow for ADC characterization.

Mechanism of Action Pathway
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The intended biological mechanism of MC-Sq-Cit-PAB-Gefitinib involves binding to a target
cell surface antigen, internalization, and subsequent release of the Gefitinib payload to inhibit
EGFR signaling.
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Caption: Proposed mechanism of action for the ADC.
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Experimental Protocols

Materials and Reagents @@

Item

Recommended Supplier

Q-TOF or Orbitrap MS System

Agilent, SCIEX, Thermo Fisher

UHPLC System

Agilent, Waters, SCIEX

SEC Column

Agilent, Waters

RPLC Column (C4)

Waters, Agilent

PNGase F New England Biolabs
Dithiothreitol (DTT) Sigma-Aldrich
Ammonium Acetate (LC-MS grade) Sigma-Aldrich

Formic Acid (LC-MS grade)

Thermo Fisher

Acetonitrile (LC-MS grade)

Thermo Fisher

Water (LC-MS grade)

Millipore

Protocol 1: Sample Deglycosylation

To simplify the mass spectra, N-linked glycans are often removed from the antibody.[18][19]

manufacturer.

To 100 pg of the ADC sample (at 1 mg/mL), add the buffer recommended by the PNGase F

Add 1 pL of PNGase F (e.g., 500,000 units/mL).
Incubate the mixture at 37°C overnight (or for at least 4 hours).

The resulting deglycosylated ADC is now ready for intact or subunit analysis.

Protocol 2: Intact Mass Analysis by Native SEC-MS

This protocol is essential for analyzing cysteine-linked ADCs as it preserves the non-covalent

interactions between heavy and light chains.[15][17]
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e LC Configuration:

o

Mobile Phase: 50-100 mM Ammonium Acetate, pH 7.0.

Flow Rate: 0.2-0.4 mL/min.

[¢]

[e]

Column: SEC column suitable for monoclonal antibodies (e.g., Agilent Bio SEC-3).

[e]

Column Temperature: 25-30°C.

(¢]

Injection Volume: 5-15 g of deglycosylated ADC.

o MS Configuration (Q-TOF or Orbitrap):

o lonization Mode: Positive ESI, Native Mode.

[e]

Capillary Voltage: 3.5-5.0 kV.

o

Gas Temperature: 250-300°C.

[¢]

Sheath Gas Flow: As per instrument recommendation to maintain native structure.

[¢]

Mass Range: 2,000-8,000 m/z.

[e]

Data Acquisition: Acquire data across the SEC peak corresponding to the ADC monomer.

Protocol 3: Subunit Mass Analysis by RPLC-MS

This protocol involves the reduction of disulfide bonds to analyze the individual light and heavy
chains.[11][20]

e Sample Reduction:
o To 20 ug of the deglycosylated ADC sample, add DTT to a final concentration of 10 mM.
o Incubate at 37°C for 30 minutes.

e LC Configuration:
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o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Flow Rate: 0.3-0.5 mL/min.
o Column: RPLC C4 column (e.g., Waters ACQUITY BEH C4, 300A).
o Column Temperature: 60-80°C.
o Gradient: A typical gradient would be 20-60% B over 15-20 minutes.
o Injection Volume: 1-5 pg of reduced ADC.
e MS Configuration (Q-TOF or Orbitrap):
o lonization Mode: Positive ESI, Denaturing Mode.
o Capillary Voltage: 3.0-4.0 kV.
o Gas Temperature: 300-350°C.

o Mass Range: 500-4,000 m/z.

Data Analysis and Presentation
Deconvolution and Mass Determination

The raw MS data, which shows a series of multiply charged ions, must be deconvoluted into a
zero-charge mass spectrum using software such as Agilent MassHunter BioConfirm or Thermo
Fisher BioPharma Finder.[10][17] This process will reveal peaks corresponding to the
unconjugated antibody and the various drug-loaded species.

Quantitative Data Tables

The results from the deconvoluted spectra should be summarized in clear tables.

Table 1: Intact Mass Analysis of Deglycosylated ADC
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. Relative
. Observed Theoretical Mass
Species (DAR) . Abundance
Mass (Da) Mass (Da) Difference (Da) (%)
0
DARO 148,130.5 148,130.0 +0.5 10.5
DAR 2 150,455.2 150,454.4 +0.8 25.3
DAR 4 152,779.1 152,778.8 +0.3 48.1
DAR 6 155,104.5 155,103.2 +1.3 14.6
DAR 8 157,428.9 157,427.6 +1.3 15

Note: Theoretical masses are hypothetical and should be calculated based on the specific
antibody sequence and the mass of the drug-linker construct.

Table 2: Subunit Mass Analysis of Reduced ADC

. Relative
. Observed Theoretical
Chain Drug Load Abundance
Mass (Da) Mass (Da)

(%)
Light Chain 0 23,450.1 23,450.0 30.2
Light Chain 1 24,612.3 24,612.2 69.8
Heavy Chain 0 50,615.8 50,615.0 15.1
Heavy Chain 1 51,777.5 51,777.2 355
Heavy Chain 2 52,939.9 52,939.4 40.3
Heavy Chain 3 54,102.1 54,101.6 8.1
Heavy Chain 4 55,264.7 55,263.8 1.0

Average DAR Calculation

The average DAR is the weighted average of the different drug-loaded species, calculated from
their relative abundances.[11][21]
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Formula: Average DAR = % (DARIi x %Abundancei) / 100

Example Calculation (using data from Table 1): DAR = [(0 x 10.5) + (2 x 25.3) + (4 x 48.1) + (6
x 14.6) + (8 x 1.5)] / 100 DAR =[0 + 50.6 + 192.4 + 87.6 + 12.0] / 100 Average DAR = 3.43

Conclusion

Mass spectrometry is a powerful and essential technology for the detailed characterization of
antibody-drug conjugates like MC-Sq-Cit-PAB-Gefitinib.[3][12][22] The protocols outlined in
this application note for native SEC-MS and RPLC-MS provide a robust framework for
determining the average DAR and understanding the heterogeneity of the ADC product.
Accurate and consistent measurement of these critical quality attributes is fundamental to the
successful development of safe and effective ADC therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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